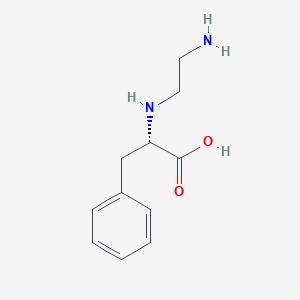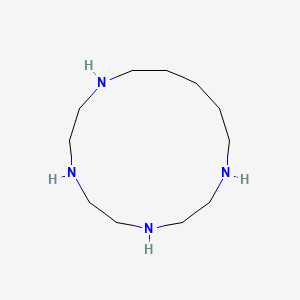
1,4,7,10-Tetraazacyclopentadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraazacyclopentadecane is a macrocyclic compound that contains four nitrogen atoms within a 15-membered ring. This compound is of significant interest in various fields due to its ability to form stable complexes with metal ions, making it useful in applications such as chelation therapy and diagnostic imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclopentadecane typically involves the cyclization of linear tetraamines. One common method includes the reaction of triethylenetetramine with N,N-dimethylformamide dimethyl acetal in the presence of a solvent like benzene at elevated temperatures (75-85°C) to form diimidazoline intermediates. These intermediates are then reacted with 1,2-ethylene dibromide in the presence of potassium carbonate to form the desired macrocyclic compound .
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process is optimized for cost-efficiency and environmental considerations, avoiding the use of hazardous reagents and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraazacyclopentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the nitrogen atoms.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the macrocycle can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the macrocyclic ring .
Scientific Research Applications
1,4,7,10-Tetraazacyclopentadecane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Industry: The compound is used in the development of nanofiltration membranes and other advanced materials.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraazacyclopentadecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable chelate. This property is particularly useful in chelation therapy, where the compound binds to toxic metal ions and facilitates their excretion from the body .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraazacyclododecane: Another macrocyclic compound with four nitrogen atoms but a smaller 12-membered ring.
1,4,8,11-Tetraazacyclotetradecane: A similar compound with a 14-membered ring.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A derivative used extensively in biomedical imaging.
Uniqueness
1,4,7,10-Tetraazacyclopentadecane is unique due to its 15-membered ring structure, which provides a different spatial arrangement and coordination environment compared to other similar compounds. This unique structure allows it to form highly stable complexes with certain metal ions, making it particularly useful in specific applications such as chelation therapy and diagnostic imaging .
Properties
CAS No. |
83616-30-2 |
|---|---|
Molecular Formula |
C11H26N4 |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
1,4,7,10-tetrazacyclopentadecane |
InChI |
InChI=1S/C11H26N4/c1-2-4-12-6-8-14-10-11-15-9-7-13-5-3-1/h12-15H,1-11H2 |
InChI Key |
OIFMESATLHOYDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCCNCCNCCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


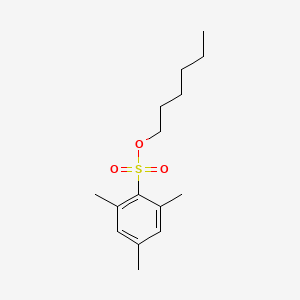
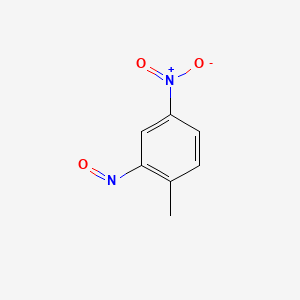
![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)



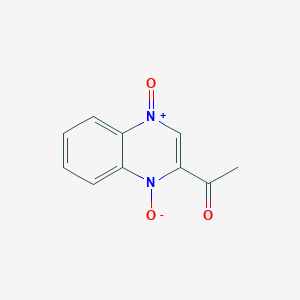

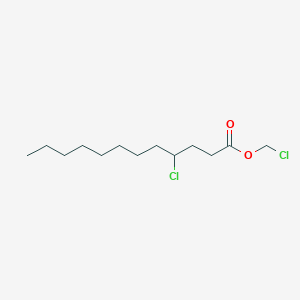
![3-[[4-[(3-carbamimidoylphenoxy)methyl]cyclohexyl]methoxy]benzenecarboximidamide;(2S)-2-hydroxypropanoic acid](/img/structure/B14428761.png)


